6-Bromopicolinimidamide hydrochloride
CAS No.: 1245806-87-4
Cat. No.: VC2096981
Molecular Formula: C6H7BrClN3
Molecular Weight: 236.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1245806-87-4 |
---|---|
Molecular Formula | C6H7BrClN3 |
Molecular Weight | 236.5 g/mol |
IUPAC Name | 6-bromopyridine-2-carboximidamide;hydrochloride |
Standard InChI | InChI=1S/C6H6BrN3.ClH/c7-5-3-1-2-4(10-5)6(8)9;/h1-3H,(H3,8,9);1H |
Standard InChI Key | ROCOYRYYLFKACD-UHFFFAOYSA-N |
SMILES | C1=CC(=NC(=C1)Br)C(=N)N.Cl |
Canonical SMILES | C1=CC(=NC(=C1)Br)C(=N)N.Cl |
Introduction
Chemical Identity and Structure
Structural Characteristics
6-Bromopicolinimidamide hydrochloride contains a pyridine ring with a bromine atom at the 6-position and a carboximidamide group at the 2-position, forming a salt with hydrochloric acid. The compound's structure includes three nitrogen atoms: one within the pyridine ring and two within the amidine functional group. This specific arrangement of atoms contributes to its chemical reactivity and potential applications in various synthetic pathways. The presence of the bromine atom at the 6-position creates opportunities for further functionalization through various coupling reactions, making this compound particularly useful as a synthetic intermediate.
Molecular Identifiers
The compound is precisely characterized through various chemical identifiers to ensure accurate identification in research and regulatory contexts. These identifiers are essential for researchers seeking to work with this specific chemical entity.
Parameter | Value |
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CAS Number | 1245806-87-4 |
Alternative CAS Number | 122918-17-6 |
Molecular Formula | C₆H₇BrClN₃ |
Molecular Weight | 236.5 g/mol |
IUPAC Name | 6-bromopyridine-2-carboximidamide;hydrochloride |
European Community (EC) Number | 898-443-5 |
PubChem Compound ID | 23051378 |
Table 1: Chemical identifiers for 6-Bromopicolinimidamide hydrochloride
Structural Representation
The molecule can be represented through various chemical notation systems that provide detailed information about its atomic connectivity and structure. These representations are crucial for computational chemistry and database searches.
Representation Type | Notation |
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SMILES | C1=CC(=NC(=C1)Br)C(=N)N.Cl |
Canonical SMILES | C1=CC(=NC(=C1)Br)C(=N)N.Cl |
Standard InChI | InChI=1S/C6H6BrN3.ClH/c7-5-3-1-2-4(10-5)6(8)9;/h1-3H,(H3,8,9);1H |
Standard InChIKey | ROCOYRYYLFKACD-UHFFFAOYSA-N |
Table 2: Structural notations for 6-Bromopicolinimidamide hydrochloride
Physical and Chemical Properties
Physical Characteristics
6-Bromopicolinimidamide hydrochloride typically appears as a solid compound at room temperature. While the search results don't provide specific details about its physical appearance, related pyridine-based compounds often present as crystalline solids ranging from white to off-white in color. The compound's physical properties are influenced by its ionic nature as a hydrochloride salt, which affects its solubility profile and stability under various conditions. The salt form generally enhances water solubility compared to the free base, making it potentially more suitable for certain applications requiring aqueous solutions.
Chemical Reactivity
The chemical reactivity of 6-Bromopicolinimidamide hydrochloride is primarily determined by its functional groups. The bromine substituent at the 6-position of the pyridine ring serves as a potential site for various transformations, particularly transition metal-catalyzed coupling reactions. The amidine group (-C(=NH)NH₂) is a versatile functional group that can participate in numerous reactions, including cyclization processes to form heterocyclic compounds. This dual reactivity makes the compound particularly valuable as a synthetic intermediate in the preparation of more complex structures .
Research Applications
Synthetic Intermediate in Organic Chemistry
One of the primary applications of 6-Bromopicolinimidamide hydrochloride is as a synthetic intermediate in organic chemistry. The compound's structure, particularly the combination of a bromine substituent and an amidine group on a pyridine ring, provides multiple reactive sites for further transformations. These structural features make it valuable in the synthesis of more complex heterocyclic compounds with potential biological activities. The bromine atom, in particular, allows for various cross-coupling reactions, including Suzuki, Stille, and other palladium-catalyzed transformations, as suggested by the patent information in the search results .
Development of Novel Microbicides
According to patent information (WO2012056003A1), 6-Bromopicolinimidamide hydrochloride has been utilized in the context of developing novel microbicides. The patent describes various chemical transformations involving this compound and related structures, suggesting its potential utility in creating compounds with antimicrobial properties. The synthetic pathways detailed in the patent involve several reactions, including cyanide-mediated transformations and oxidation reactions using agents such as meta-chloroperbenzoic acid, hydrogen peroxide, or oxone .
Pharmaceutical Research
Synthesis and Chemical Transformations
Synthetic Routes
The synthesis of 6-Bromopicolinimidamide hydrochloride can be accomplished through several synthetic routes, typically starting from appropriately substituted pyridine precursors. One approach involves the transformation of 6-bromopyridine-2-carbonitrile to the corresponding amidine via reaction with ammonium salts under basic conditions. Another synthetic pathway may involve the conversion of 6-bromopyridine-2-carboxylic acid derivatives to amidines through activation and subsequent reaction with ammonia or ammonium salts .
Chemical Transformations
Patent information from WO2012056003A1 provides insights into various chemical transformations involving 6-Bromopicolinimidamide hydrochloride. These transformations include:
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Reactions with sodium methylate (30% solution in methanol), suggesting alkylation or other nucleophilic processes.
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Transformations involving cyanides such as sodium cyanide, potassium cyanide, or trimethylsilylcyanide, in the presence of bases like triethylamine, ethyldiisopropylamine, or pyridine.
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Oxidation reactions using agents such as meta-chloroperbenzoic acid, hydrogen peroxide, or oxone.
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Coupling reactions catalyzed by palladium compounds, including tetrakistriphenylphosphinepalladium and related catalysts, suggesting applications in cross-coupling chemistry .
Application in Specific Synthetic Pathways
The patent information further details the use of 6-Bromopicolinimidamide hydrochloride in specific synthetic pathways leading to novel compounds with potential microbicidal activity. These pathways involve multiple steps and various chemical transformations, highlighting the compound's versatility as a synthetic building block. The synthetic strategies described include the formation of carbon-carbon bonds through palladium-catalyzed reactions, which take advantage of the bromine substituent on the pyridine ring .
Structure-Activity Relationships
Related Compounds and Comparative Analysis
While the search results don't provide direct information on structure-activity relationships for this specific compound, the patent information suggests that 6-Bromopicolinimidamide hydrochloride and related compounds may exhibit microbicidal activity. The patent describes various structural modifications, including substitutions on the pyridine ring and variations in the heterocyclic systems, which could influence the biological activities of the resulting compounds. These modifications highlight the potential for developing a series of related compounds with optimized properties for specific applications .
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